molecular formula C11H12ClNO2 B1341410 N-(2-acetylphenyl)-3-chloropropanamide CAS No. 18014-78-3

N-(2-acetylphenyl)-3-chloropropanamide

Cat. No.: B1341410
CAS No.: 18014-78-3
M. Wt: 225.67 g/mol
InChI Key: DNLSPVDJKJTNPK-UHFFFAOYSA-N
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Description

N-(2-acetylphenyl)-3-chloropropanamide: is an organic compound characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a chloropropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-acetylphenyl)-3-chloropropanamide typically involves the reaction of 2-acetylphenylamine with 3-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-acetylphenyl)-3-chloropropanamide can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can yield amines or alcohols, depending on the reducing agent used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as sodium azide or thiourea can be employed under mild conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(2-acetylphenyl)-3-chloropropanamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may serve as potential inhibitors or activators of specific enzymes.

Medicine: The compound and its derivatives have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. They may exhibit biological activities such as anti-inflammatory, analgesic, or antimicrobial properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-acetylphenyl)-3-chloropropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and chloropropanamide groups can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or activation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(2-acetylphenyl)benzamide
  • N-(2-acetylphenyl)formamide
  • N-(2-acetylphenyl)-3-bromopropanamide

Comparison: N-(2-acetylphenyl)-3-chloropropanamide is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. For example, the bromine analog, N-(2-acetylphenyl)-3-bromopropanamide, may exhibit different reactivity in substitution reactions due to the differing electronegativity and size of the halogen atoms. Similarly, the formamide analog lacks the chloropropanamide moiety, resulting in different chemical and biological properties.

Properties

IUPAC Name

N-(2-acetylphenyl)-3-chloropropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c1-8(14)9-4-2-3-5-10(9)13-11(15)6-7-12/h2-5H,6-7H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLSPVDJKJTNPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589324
Record name N-(2-Acetylphenyl)-3-chloropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18014-78-3
Record name N-(2-Acetylphenyl)-3-chloropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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